5-Fluoro-2-methoxybenzoyl chloride
Overview
Description
5-Fluoro-2-methoxybenzoyl chloride is an organic compound with the molecular formula C8H6ClFO2 and a molecular weight of 188.58 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the 5-position and a methoxy group at the 2-position. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Fluoro-2-methoxybenzoyl chloride can be synthesized through the chlorination of 5-fluoro-2-methoxybenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents . The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar chlorination reactions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom in the benzoyl chloride group is highly reactive and can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 5-fluoro-2-methoxybenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol).
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases such as sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted benzamides, esters, or thioesters.
Hydrolysis: The major product is 5-fluoro-2-methoxybenzoic acid.
Scientific Research Applications
5-Fluoro-2-methoxybenzoyl chloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-fluoro-2-methoxybenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products, which can then interact with biological targets such as enzymes and receptors . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylbenzoyl chloride: Similar in structure but with a methyl group instead of a methoxy group.
2-Fluoro-5-methoxybenzoyl chloride: The positions of the fluorine and methoxy groups are reversed.
4-Fluoro-2-methoxybenzoyl chloride: The fluorine atom is at the 4-position instead of the 5-position.
Uniqueness
5-Fluoro-2-methoxybenzoyl chloride is unique due to the specific positioning of the fluorine and methoxy groups, which can influence its reactivity and the properties of the products formed. The presence of the methoxy group at the 2-position can enhance the electron density on the benzene ring, making it more reactive towards nucleophiles .
Properties
IUPAC Name |
5-fluoro-2-methoxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-7-3-2-5(10)4-6(7)8(9)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYILYIULOHATGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
704-03-0 | |
Record name | 5-Fluoro-2-methoxybenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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